2-Bromo-4-(3-fluorophenyl)-1-butene
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Overview
Description
2-Bromo-4-(3-fluorophenyl)-1-butene is an organic compound that belongs to the class of halogenated alkenes. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a butene chain. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.
Mechanism of Action
Target of Action
It’s structurally similar to 4-fluorophenylboronic acid , which is used in laboratory chemical synthesis .
Mode of Action
Boronic acids, such as 4-fluorophenylboronic acid, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially be involved in the formation of carbon–carbon bonds, contributing to the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(3-fluorophenyl)-1-butene typically involves the halogenation of a precursor compound. One common method is the bromination of 4-(3-fluorophenyl)-1-butene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(3-fluorophenyl)-1-butene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.
Addition Reactions: Halogens like chlorine or bromine in inert solvents like carbon tetrachloride.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid in dichloromethane.
Reduction Reactions: Reducing agents like lithium aluminum hydride in ether.
Major Products:
Substitution Reactions: Formation of substituted derivatives such as azides or thiols.
Addition Reactions: Formation of dihalides or halohydrins.
Oxidation Reactions: Formation of epoxides.
Reduction Reactions: Formation of alkanes.
Scientific Research Applications
2-Bromo-4-(3-fluorophenyl)-1-butene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its halogenated structure.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 2-Bromo-4-(3-fluorophenyl)pyridine
- 2-Bromo-4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine
- 2-Bromo-4-(1-(tert-butyl)-3-(3-fluorophenyl)-1H-pyrazol-4-yl)pyridine
Comparison: Compared to these similar compounds, 2-Bromo-4-(3-fluorophenyl)-1-butene is unique due to its butene chain, which provides additional sites for chemical modification and reactivity. The presence of both bromine and fluorine atoms also enhances its potential for forming halogen bonds and participating in various chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(3-bromobut-3-enyl)-3-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7H,1,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHKDCDOASEWLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC(=CC=C1)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641171 |
Source
|
Record name | 1-(3-Bromobut-3-en-1-yl)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731773-06-1 |
Source
|
Record name | 1-(3-Bromo-3-buten-1-yl)-3-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731773-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromobut-3-en-1-yl)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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